molecular formula C18H23NO B1385344 N-[4-(Tert-butyl)benzyl]-2-methoxyaniline CAS No. 1040683-88-2

N-[4-(Tert-butyl)benzyl]-2-methoxyaniline

Cat. No.: B1385344
CAS No.: 1040683-88-2
M. Wt: 269.4 g/mol
InChI Key: NNYVFXCWAMEAGC-UHFFFAOYSA-N
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Description

N-[4-(Tert-butyl)benzyl]-2-methoxyaniline (CAS 1040683-88-2) is a chemical compound with the molecular formula C18H23NO and a molecular weight of 269.39 g/mol [ ]. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic applications [ ]. Chemically related aniline derivatives serve as key intermediates in organic synthesis. Research into structurally similar compounds highlights their potential in medicinal chemistry. For instance, the 4-tert-butylbenzyl moiety is a significant building block found in compounds studied as potential multifunctional agents for the treatment of neurodegenerative diseases [ ]. Furthermore, intermediates like 4-tert-butylbenzyl chloride are used in the synthesis of agrochemicals such as acaricides, demonstrating the utility of this chemical class in pesticide development [ ]. When handling any laboratory chemicals, researchers should consult the relevant Safety Data Sheet (SDS) for proper handling, hazard, and first-aid information.

Properties

IUPAC Name

N-[(4-tert-butylphenyl)methyl]-2-methoxyaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23NO/c1-18(2,3)15-11-9-14(10-12-15)13-19-16-7-5-6-8-17(16)20-4/h5-12,19H,13H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNYVFXCWAMEAGC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)CNC2=CC=CC=C2OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(Tert-butyl)benzyl]-2-methoxyaniline typically involves the reaction of 4-tert-butylbenzyl chloride with 2-methoxyaniline in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is usually carried out in an organic solvent like toluene or dichloromethane under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or column chromatography are employed to obtain the desired compound in high purity .

Chemical Reactions Analysis

Types of Reactions

N-[4-(Tert-butyl)benzyl]-2-methoxyaniline undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Hydrogen gas (H2) with palladium catalyst (Pd/C)

    Substitution: Nucleophiles like amines, thiols, and halides

Major Products Formed

    Oxidation: Quinones, carboxylic acids

    Reduction: Amines, alcohols

    Substitution: Various substituted anilines and benzyl derivatives

Scientific Research Applications

Organic Synthesis

Building Block for Complex Molecules
N-[4-(Tert-butyl)benzyl]-2-methoxyaniline is recognized for its role as a chemically differentiated building block in organic synthesis. Its sterically hindered structure allows for selective reactions that are often challenging with less hindered amines. This compound is particularly useful in the preparation of drug candidates that incorporate hindered amine motifs, which are increasingly important in pharmaceutical design .

Case Study: Hydroamination Method
A notable application involves its synthesis via a hydroamination method developed by Baran and colleagues. This innovative approach enhances accessibility to hindered amines, facilitating their use in constructing complex organic molecules . The method demonstrates the compound's utility in generating diverse chemical entities for further research and development.

Medicinal Chemistry

Drug Development
The compound's unique properties make it a valuable candidate for drug development. It can be utilized to create pharmacologically active compounds that exhibit improved efficacy and selectivity due to their steric characteristics. For instance, it is used in the synthesis of potential therapeutic agents targeting various diseases, including cancer and neurodegenerative disorders .

Example: Anticancer Agents
Research indicates that derivatives of this compound have shown promise as anticancer agents. By modifying its structure, researchers can enhance the compound's biological activity and specificity towards cancer cells, leading to the development of new chemotherapeutic drugs .

Biomedical Applications
this compound is also applied in biomedical research, particularly in forensic work and clinical diagnostics. Its ability to form stable complexes with biomolecules makes it useful for studying interactions within biological systems .

Case Study: Diagnostic Assays
The compound has been utilized in developing diagnostic assays that require high specificity and sensitivity. Its chemical properties facilitate reliable detection methods for various biological markers, enhancing diagnostic capabilities in clinical settings .

Mechanism of Action

The mechanism of action of N-[4-(Tert-butyl)benzyl]-2-methoxyaniline involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For instance, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects . Additionally, the presence of the methoxy and tert-butyl groups can influence its binding affinity and specificity towards its targets .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

N-[4-(Dimethylamino)benzylidene]-4-methylaniline

  • Structure: Features a dimethylamino group instead of tert-butyl and an imine linkage (C=N) instead of a benzylamine group.
  • Crystallographic Data :
    • C–N bond length: 1.270 (3) Å (shorter than typical C–N single bonds due to conjugation with the aromatic system).
    • Dihedral angles: 11.70 (2)° between aromatic rings, indicating moderate planarity disruption.
    • Weak C–H⋯H interactions stabilize the crystal lattice .
  • Reactivity: The electron-donating dimethylamino group enhances nucleophilicity compared to the tert-butyl analog.

N-(2-Methoxyphenyl)-3-oxobutanamide

  • Structure : Shares the 2-methoxyaniline moiety but incorporates a ketone-containing side chain.
  • Synthesis : Prepared via condensation of 2-methoxyaniline with 2,2,6-triethyl-4H-1,3-dioxin-4-one in toluene at 110°C (26% yield) .
  • Key Differences :
    • The tert-butyl group in N-[4-(Tert-butyl)benzyl]-2-methoxyaniline confers higher hydrophobicity compared to the oxobutanamide side chain.
    • The methoxy group in both compounds directs electrophilic substitution reactions to specific positions.

tert-Butyl 3-methyl-2-(camphanoylmethyl)-1H-indole-1-carboxylate

  • Structure : Contains a tert-butyl ester and a camphor-derived moiety but lacks the methoxyaniline group.
  • Spectroscopic Data :
    • ¹H NMR (600 MHz, CDCl₃) : Peaks at δ 7.40–6.80 (aromatic protons), δ 3.20 (tert-butyl CH₃).
    • ¹³C NMR (150 MHz, CDCl₃) : Signals for carbonyl (δ 170–175 ppm) and tert-butyl carbons (δ 28–30 ppm) .
  • Comparison : The absence of a methoxy group reduces electronic conjugation effects but enhances steric shielding.

Structural and Functional Comparison Table

Property This compound N-[4-(Dimethylamino)benzylidene]-4-methylaniline N-(2-Methoxyphenyl)-3-oxobutanamide
Substituents 4-tert-butyl, 2-methoxy 4-dimethylamino, imine linkage 2-methoxy, β-ketoamide
Molecular Weight ~285 g/mol (estimated) ~254 g/mol ~265 g/mol
Solubility Low (tert-butyl) Moderate (polar dimethylamino) Moderate (amide group)
Key Interactions Van der Waals (tert-butyl) C–H⋯H and π-stacking Hydrogen bonding (amide)
Synthetic Yield Not reported Not applicable 26%

Research Findings and Implications

  • Steric Effects: The tert-butyl group in this compound likely reduces reaction rates in sterically demanding environments compared to dimethylamino analogs .
  • Electronic Modulation : The methoxy group directs electrophilic aromatic substitution to the para position relative to the amine.

Biological Activity

N-[4-(Tert-butyl)benzyl]-2-methoxyaniline is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the synthesis, biological properties, and potential therapeutic applications of this compound based on recent research findings.

Synthesis and Structural Characteristics

This compound is synthesized through a multi-step process involving the coupling of tert-butylbenzyl chloride with 2-methoxyaniline. The presence of both methoxy and tert-butyl groups in its structure contributes to its unique chemical and biological properties. The tert-butyl group enhances lipophilicity, potentially improving membrane permeability, while the methoxy group may participate in hydrogen bonding interactions, influencing the compound's biological activity.

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits significant antimicrobial properties. It has shown high efficacy against various Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Pseudomonas aeruginosa. In comparative assays, it outperformed several commercial antibiotics, indicating its potential as a novel antimicrobial agent .

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus8 µg/mL
Pseudomonas aeruginosa16 µg/mL
Candida albicans32 µg/mL

Anti-inflammatory Activity

The compound also exhibits anti-inflammatory properties. In vitro assays have shown that it can inhibit the production of pro-inflammatory cytokines, suggesting a mechanism that could be beneficial in treating inflammatory diseases. The docking studies indicate that this compound binds effectively to targets involved in inflammatory pathways, which could lead to its use in therapeutic applications for conditions like arthritis or asthma .

Antitumor Activity

Research indicates that this compound possesses antitumor activity. It has been tested against various cancer cell lines, showing promising results in inhibiting cell proliferation. The compound's mechanism appears to involve the induction of apoptosis in cancer cells, making it a candidate for further development as an anticancer drug .

Cancer Cell LineIC50 (µM)
HCC8276.26 ± 0.33
NCI-H3586.48 ± 0.11

The biological activities of this compound are attributed to its ability to interact with various biological targets:

  • Antimicrobial Mechanism : It disrupts bacterial cell wall synthesis and interferes with metabolic pathways essential for bacterial growth.
  • Anti-inflammatory Mechanism : The compound modulates signaling pathways involved in inflammation, particularly by inhibiting NF-κB activation.
  • Antitumor Mechanism : It induces DNA damage and activates apoptotic pathways in cancer cells, leading to reduced cell viability.

Case Studies

  • Antimicrobial Efficacy : A study compared the antimicrobial effects of this compound with traditional antibiotics across various strains of bacteria and fungi. The results indicated superior performance against resistant strains, highlighting its potential as an alternative treatment option .
  • Anti-inflammatory Effects : In a model of induced inflammation, this compound significantly reduced swelling and inflammatory markers compared to control groups, supporting its application in inflammatory diseases .
  • Antitumor Activity : A series of experiments conducted on human cancer cell lines demonstrated that treatment with this compound led to a marked decrease in cell proliferation rates and an increase in apoptotic markers .

Q & A

Q. How do steric effects from the tert-butyl group impact supramolecular assembly or catalytic activity?

  • Methodology : Study crystal packing via SCXRD to identify non-covalent interactions (e.g., van der Waals forces). For catalysis, compare turnover numbers (TON) with less bulky analogs. ’s diselanyl-tert-butyl compound illustrates steric stabilization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-[4-(Tert-butyl)benzyl]-2-methoxyaniline
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.